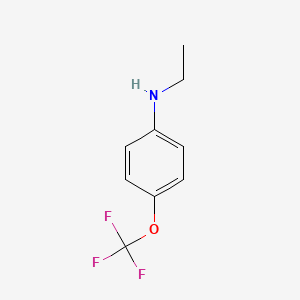

N-ethyl-4-(trifluoromethoxy)aniline

説明

N-Ethyl-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine characterized by an ethyl group attached to the nitrogen atom and a trifluoromethoxy (-OCF₃) substituent at the para position of the benzene ring. This compound combines the electron-withdrawing properties of the trifluoromethoxy group with the steric and electronic effects of the ethylamine moiety. The trifluoromethoxy group is known for its strong para-directing influence in electrophilic substitution reactions, as demonstrated in nitration studies of related anilines .

特性

IUPAC Name |

N-ethyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-13-7-3-5-8(6-4-7)14-9(10,11)12/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAUEGCHWIJHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938643 | |

| Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-20-3 | |

| Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The biological, chemical, and physical properties of trifluoromethoxy-substituted anilines are highly dependent on the substituents attached to the nitrogen atom and the benzene ring. Below is a comparative analysis:

Electronic and Steric Effects

- The trifluoromethoxy group is a stronger para-director than amides, influencing regioselectivity in nitration and coupling reactions .

- N-Substituents (e.g., ethyl, methyl, or aryl groups) modulate steric hindrance and electronic density on the aromatic ring. For example, N-ethyl groups enhance solubility in nonpolar solvents compared to unsubstituted anilines .

Q & A

Basic: What are the common synthetic routes for N-ethyl-4-(trifluoromethoxy)aniline, and how are reaction conditions optimized?

This compound is typically synthesized via multi-step reactions. A standard approach involves:

- Nitration and substitution : Starting with halogenated aniline derivatives, such as 4-chloro-3-nitrobenzotrifluoride, followed by substitution of the halogen with an ethylamine group under ethanol at ~60°C .

- Trifluoromethoxy introduction : Electrophilic aromatic substitution using trifluoromethylating agents (e.g., trifluoromethoxide salts) under anhydrous conditions to attach the -OCF₃ group .

Optimization : Reaction yield and purity depend on solvent choice (polar aprotic solvents enhance reactivity), catalyst selection (e.g., Pd for cross-coupling), and temperature control. Industrial-scale synthesis employs continuous flow reactors for reproducibility .

Advanced: How do electronic effects of the trifluoromethoxy group influence regioselectivity in electrophilic substitutions?

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to inductive effects but exhibits weak para-directing resonance contributions. In nitration reactions, this results in:

- Dominant para substitution : For example, nitration of N-acetyl-4-(trifluoromethoxy)aniline occurs meta to the amino group (para to -OCF₃) .

- Competing meta/ortho pathways : Steric hindrance from the ethyl group can shift selectivity. Computational modeling (e.g., DFT) is recommended to predict substituent effects in novel derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹⁹F NMR quantifies trifluoromethoxy group integrity (δ ~58 ppm for -OCF₃). ¹H NMR identifies ethyl (-CH₂CH₃, δ 1.2–1.4 ppm) and aromatic protons .

- HPLC-MS : Validates purity (>98%) and molecular weight (MW: ~235.2 g/mol). Electrospray ionization (ESI) in positive mode detects [M+H]⁺ ions .

- X-ray crystallography : Resolves steric effects of the ethyl and -OCF₃ groups on crystal packing .

Advanced: How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Contradictions often arise from assay-specific variables:

- Cell line variability : Test cytotoxicity in multiple lines (e.g., HepG2 vs. HEK293) to distinguish selective activity .

- Concentration gradients : Use dose-response curves (IC₅₀) to differentiate therapeutic windows from off-target effects. For example, antimicrobial MIC values (e.g., 5 µg/mL against S. aureus) may overlap with cytotoxic thresholds .

- Metabolic stability : Assess liver microsome stability to rule out false negatives from rapid degradation .

Basic: What mechanisms explain the enhanced bioavailability of this compound derivatives?

The trifluoromethoxy group increases lipophilicity (logP ~2.8), improving membrane permeability. Ethyl substitution reduces metabolic deamination compared to methyl analogs. In vitro Caco-2 assays show Papp values >1 × 10⁻⁶ cm/s, indicating favorable absorption .

Advanced: How do substituent variations (e.g., ethyl vs. methyl) impact binding affinity to biological targets?

Comparative studies using molecular docking and surface plasmon resonance (SPR) reveal:

- Ethyl group : Enhances hydrophobic interactions with protein pockets (e.g., ΔGbinding = -8.2 kcal/mol vs. -7.5 kcal/mol for methyl).

- Trifluoromethoxy : Stabilizes ligand-receptor complexes via dipole interactions with arginine residues .

Data example :

| Compound | Target Protein | Kd (nM) |

|---|---|---|

| This compound | CYP450 2D6 | 120 |

| N-methyl analog | CYP450 2D6 | 450 |

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves (nitrile), lab coat, and goggles. Use fume hoods to avoid inhalation.

- Storage : In amber glass under inert gas (N₂/Ar) at 4°C to prevent oxidation .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid toxic byproducts (e.g., HF gas) .

Advanced: How can reaction yields be improved in large-scale synthesis without compromising purity?

- Continuous flow chemistry : Reduces side reactions (e.g., over-nitration) through precise residence time control.

- In-line purification : Couple reactors with scavenger columns (e.g., silica gel for byproduct removal).

- DoE optimization : Use factorial design to balance variables (temperature, catalyst loading). Yields >85% are achievable .

Basic: What solvent systems optimize solubility for this compound in biological assays?

- Polar aprotic solvents : DMSO (stock solutions) diluted in PBS (pH 7.4) to 0.1% v/v.

- Surfactants : Add 0.01% Tween-80 to prevent aggregation in aqueous media.

- LogD measurement : Confirm solubility >10 mg/mL via shake-flask method .

Advanced: How do steric and electronic effects of substituents influence catalytic cross-coupling reactions?

- Steric effects : The ethyl group hinders Buchwald-Hartwig amination, requiring bulky ligands (e.g., XPhos) for Pd-catalyzed coupling.

- Electronic effects : The -OCF₃ group deactivates the ring, necessitating strong electrophiles (e.g., iodonium salts) for Suzuki-Miyaura reactions. Kinetic studies show a 3x slower rate compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。